molecular formula C23H23IN2O B1232467 1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide CAS No. 72998-56-2

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide

Cat. No.: B1232467
CAS No.: 72998-56-2
M. Wt: 470.3 g/mol
InChI Key: ZYHGRNUNHLNLTR-UHFFFAOYSA-M
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Description

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with an ethyl group and a benzoxazolylidene moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazolylidene Intermediate: This step involves the condensation of 3-ethylbenzoxazole with an appropriate aldehyde under acidic or basic conditions to form the benzoxazolylidene intermediate.

    Quinolinium Core Formation: The intermediate is then reacted with 2-ethylquinoline in the presence of a strong base to form the desired quinolinium structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, where nucleophiles such as amines or thiols replace the iodide ion.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide has diverse applications in scientific research:

    Chemistry: Used as a fluorescent dye due to its unique photophysical properties, aiding in the study of molecular interactions and dynamics.

    Biology: Employed in bioimaging and as a probe for detecting specific biomolecules, such as nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide exerts its effects involves interactions with molecular targets such as DNA, proteins, and cellular membranes. The compound’s structure allows it to intercalate into DNA, disrupt protein functions, and alter membrane permeability, leading to various biological effects.

Comparison with Similar Compounds

Compared to other quinolinium and benzoxazolylidene derivatives, 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide stands out due to its unique combination of structural features and functional properties. Similar compounds include:

    1-Ethyl-4-(3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)quinolinium iodide: Similar structure but with a benzothiazole moiety instead of benzoxazole.

    1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide: Contains a benzoselenazole group, offering different electronic and steric properties.

These comparisons highlight the unique photophysical and chemical properties of this compound, making it a valuable compound for various applications.

Properties

CAS No.

72998-56-2

Molecular Formula

C23H23IN2O

Molecular Weight

470.3 g/mol

IUPAC Name

3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYHGRNUNHLNLTR-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Synonyms

cyanine dye 2

Origin of Product

United States

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